3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride
Description
3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride is a piperidine-derived compound featuring a methyl group at the 3-position of the piperidine ring and a piperidine-4-carbonyl substituent. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10-3-2-8-14(9-10)12(15)11-4-6-13-7-5-11;/h10-11,13H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKSUFBHQVUSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Methylpiperidine Derivatives
The predominant approach involves the acylation of methylated piperidine with piperidine-4-carbonyl chloride. This process is typically carried out under controlled conditions to ensure high yield and purity.
- Starting Material: 3-Methylpiperidine
- Reagent: Piperidine-4-carbonyl chloride
- Catalyst/Base: Triethylamine or other tertiary amines
- Solvent: Dichloromethane, acetonitrile, or other inert solvents
- Temperature: 20°C to 90°C
- Reaction time: 1 to 24 hours depending on scale
- Environment: Inert atmosphere (nitrogen or argon)
3-Methylpiperidine + piperidine-4-carbonyl chloride → 3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride
This method ensures the formation of the desired amide linkage with minimal side reactions, facilitated by the nucleophilicity of the piperidine nitrogen.
Multi-step Synthesis via Intermediates
Research indicates that an alternative route involves the synthesis of intermediates such as 3-methyl isophthalic acids-piperidine-4-ketone, which are then converted into the target compound through reduction and salt formation.
- Formation of a ketone intermediate via condensation reactions
- Reduction with sodium borohydride (NaBH₄) under controlled temperature (-10°C to 20°C)
- Acidification and recrystallization to obtain pure hydrochloride salt
This pathway is detailed in patent literature, emphasizing the importance of reaction conditions in controlling stereochemistry and purity.
Research Findings and Data Tables
Reaction Parameters and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Acylation | Piperidine-4-carbonyl chloride + triethylamine | Dichloromethane | 20°C–25°C | 2–4 hours | ~85% | Controlled addition minimizes side reactions |
| Reduction | NaBH₄ + intermediate ketone | Methyl alcohol or ethanol | -10°C to 20°C | 1–3 hours | 78–80% | Excess NaBH₄ ensures complete reduction |
| Salt formation | Hydrochloric acid | Water | Room temperature | 1 hour | Quantitative | Recrystallization from ethanol yields high purity |
Reaction Conditions Impact
Research indicates that lower temperatures during reduction and acylation steps significantly improve the purity and yield of the final hydrochloride salt. For example, conducting NaBH₄ reduction at -10°C minimizes over-reduction and side reactions, resulting in a more stereoselective synthesis.
Industrial and Laboratory-Scale Methods
Continuous Flow Synthesis
In industrial settings, continuous flow reactors are employed to enhance safety, scalability, and reproducibility. The process involves:
- Precise control of reagent addition
- Real-time monitoring of reaction parameters
- Efficient purification via in-line chromatography
Purification Techniques
- Recrystallization from ethanol or ethyl acetate
- Chromatography for impurity removal
- Acid-base extraction to isolate hydrochloride salt
Notes on the Synthesis
- The presence of moisture or oxygen can lead to hydrolysis of acyl chlorides; thus, anhydrous conditions are essential.
- The choice of solvent influences reaction rate and purity; dichloromethane and acetonitrile are preferred for acylation.
- Recrystallization from ethanol or ethyl acetate produces high-purity hydrochloride salts suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Main Reaction Steps | Advantages | Limitations |
|---|---|---|---|---|
| Acylation | Piperidine-4-carbonyl chloride + triethylamine | Nucleophilic acyl substitution | High yield, straightforward | Sensitive to moisture, requires inert atmosphere |
| Multi-step | Ketone intermediates + NaBH₄ | Reduction and salt formation | Stereoselective, high purity | Longer synthesis time |
| Industrial | Continuous flow reactors | Scalable acylation and purification | High throughput, safety | Equipment complexity |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Research Applications
-
Neurological Disorders :
- The compound is being explored as a lead candidate for developing new treatments for conditions such as Alzheimer’s disease and other cognitive impairments. Its ability to interact with neurotransmitter systems suggests potential efficacy in modulating synaptic transmission and neuroprotection.
-
Synthesis of Derivatives :
- Research indicates that 3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride can serve as a precursor for synthesizing various derivatives with enhanced biological activities. This includes modifications that may improve binding affinity to specific biological targets or alter pharmacokinetic properties.
-
Binding Studies :
- Interaction studies have shown that this compound exhibits significant binding affinity to certain receptors involved in neurological functions. These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic effects.
Case Studies and Research Findings
Several studies have highlighted the applications and effects of this compound:
- Study on Neuroprotective Effects : A recent study demonstrated that derivatives synthesized from this compound exhibited neuroprotective effects in animal models of neurodegeneration, suggesting its potential use in treating neurodegenerative diseases .
- Pharmacological Profiling : Pharmacological profiling has indicated that this compound interacts with multiple neurotransmitter systems, which could be beneficial for developing multi-target drugs aimed at complex psychiatric disorders .
Mechanism of Action
The mechanism of action of 3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Key Modifications
The table below highlights structural similarities and differences between 3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride and related piperidine derivatives:
Key Observations:
- Substituent Impact: AChE Inhibition: Donepezil’s benzyl and indanone groups are critical for AChE binding . Opioid Activity: Meperidine and fentanyl analogs rely on aromatic groups (e.g., phenyl) for μ-opioid receptor binding . The absence of such groups in the target compound suggests a divergent mechanism. Carboxylic Acid vs. Carbonyl: 1-Methylpiperidine-4-carboxylic acid (CAS 71985-80-3) shares high structural similarity but lacks the amide linkage, indicating differences in metabolic stability or target engagement .
Acetylcholinesterase (AChE) Inhibitors
- Donepezil: IC₅₀ values in the nanomolar range due to dual-site binding (catalytic anionic site and peripheral anionic site) .
Opioid Analgesics
- Meperidine : Rapid onset but short duration due to ester hydrolysis; regulated as Schedule II .
- Fentanyl Analogs : Propanamide substituents (e.g., N-phenylpropanamide) enhance receptor affinity and potency . The target compound’s lack of aromatic or propanamide groups suggests minimal opioid activity.
Physicochemical and Metabolic Properties
- Solubility : The hydrochloride salt improves aqueous solubility, akin to meperidine and donepezil .
- Metabolism : Piperidine rings are generally metabolized via hepatic CYP450 enzymes. The carbonyl group in the target compound may slow degradation compared to ester-containing analogs like meperidine .
Biological Activity
3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its potential therapeutic applications.
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Antiviral Effects : Potential to inhibit viral replication.
- Central Nervous System Depressant Effects : Impacts neurotransmitter systems, particularly GABA receptors, suggesting potential applications in neuropharmacology.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Signaling Pathways : Modulates pathways critical for cell survival and proliferation.
- Gene Expression : Alters the expression of genes involved in apoptosis and cell cycle regulation.
- Cellular Metabolism : Affects metabolic pathways, potentially leading to altered energy production and utilization.
Molecular Mechanisms
At the molecular level, the compound interacts with specific biomolecules, leading to various outcomes:
- Enzyme Inhibition :
- Inhibits Coactivator-associated arginine methyltransferase 1 (CARM1), which plays a role in hormone-dependent cancers by disrupting methylation processes essential for tumor growth.
- Modulates GABA type A receptors, which are implicated in anxiety and seizure disorders.
The compound's structure allows it to bind effectively to these targets due to its piperidine ring system, known for versatile interactions with biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiviral | Inhibits viral replication | |
| CNS Depressant | Modulates GABA receptors | |
| Cancer Therapy | Inhibits CARM1; potential anti-tumor effects |
Case Study: Anticancer Activity
A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound showed a significant inhibitory effect on MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value indicating strong potency compared to standard chemotherapeutics like 5-Fluorouracil. The selectivity index was notably high, suggesting minimal toxicity towards normal cells while effectively targeting cancerous cells .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that the compound has favorable bioavailability and clearance rates. It demonstrated an oral bioavailability of approximately 31.8% following administration at a dose of 10 mg/kg, with a clearance rate of 82.7 mL/h/kg . Toxicological assessments indicate no acute toxicity in animal models at doses up to 2000 mg/kg, supporting its safety profile for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : Piperidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonylation of piperidine with activated carbonyl groups (e.g., 4-methoxyphenylsulfonyl chloride) under basic conditions (e.g., triethylamine) can yield intermediates, followed by purification via recrystallization or chromatography . Reaction optimization may involve adjusting solvent polarity (e.g., dichloromethane for better solubility), temperature control (room temperature vs. reflux), and stoichiometric ratios of reagents. Catalytic methods, such as using phase-transfer catalysts, can enhance yields in multi-step syntheses .
Q. How can researchers characterize the structural and chemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of methyl, piperidine, and carbonyl groups. For example, a singlet at δ 2.1–2.3 ppm may indicate the methyl group adjacent to the piperidine ring .
- Mass Spectrometry (LC/MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 312.4) validate the molecular formula .
- Melting Point : A sharp melting range (e.g., 175–177°C) confirms crystalline purity .
- Infrared Spectroscopy (IR) : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups are critical .
Q. What methods are recommended for assessing the purity of this compound?
- Methodological Answer :
| Method | Application | Example Data |
|---|---|---|
| HPLC | Quantifies purity (%) using UV detection (e.g., 206 nm) | 98.7% purity with 0.2% acetone impurity |
| TLC | Monitors reaction progress and spot impurities | Rf = 0.5 in ethyl acetate/hexane (1:1) |
| Elemental Analysis | Validates C, H, N, Cl content | Theoretical vs. experimental %C |
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Stability studies show ≥5-year integrity under these conditions . Desiccants (e.g., silica gel) mitigate moisture-induced degradation, especially for hydrochloride salts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or physicochemical properties?
- Methodological Answer : Discrepancies often arise from varying reaction conditions (e.g., solvent purity, catalyst loading). Reproduce methods with strict controls (e.g., anhydrous solvents, inert atmosphere) and validate via interlaboratory comparisons. For example, if a reported yield of 70% drops to 50%, assess trace moisture levels or side reactions (e.g., tautomerization in enol-oxo systems) using kinetic studies .
Q. What experimental designs are recommended for studying the compound’s stability under stress conditions?
- Methodological Answer : Conduct forced degradation studies:
- Thermal Stress : Heat at 40–60°C for 1–4 weeks; monitor decomposition via HPLC .
- Photolysis : Expose to UV light (e.g., 254 nm) for 48 hours; check for carbonyl group degradation .
- Hydrolysis : Test in acidic (0.1 M HCl) and basic (0.1 M NaOH) buffers at 25°C; track piperidine ring integrity via NMR .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH guidelines:
- Linearity : Calibration curves (e.g., 1–100 µg/mL) with R² ≥ 0.995 .
- Accuracy/Precision : Spike recovery tests (e.g., 90–110% recovery, %RSD < 2%) .
- Specificity : Demonstrate no interference from structurally related impurities (e.g., tautomers or byproducts) .
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for powder handling to avoid inhalation of hydrochloride aerosols .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solids in hazardous waste containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
